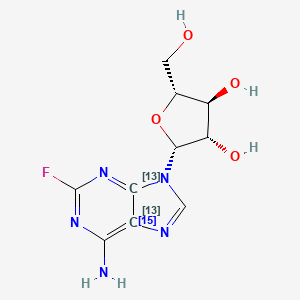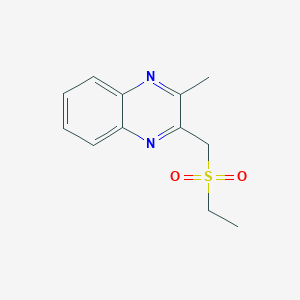
6PPD-quinonoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6PPD-quinonoic Acid is typically formed through the oxidation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine in the presence of singlet oxygen in an ozone-rich environment . The reaction involves a series of transformations, including amine group oxidation, side-chain oxidation, and nitroxide radical formation .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6PPD-quinonoic Acid undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine.
Reduction: It can be reduced back to its precursor under certain conditions.
Substitution: The quinone structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Singlet oxygen and ozone are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives and reduced forms of the compound .
Applications De Recherche Scientifique
6PPD-quinonoic Acid has several scientific research applications, including:
Environmental Chemistry: Studying its degradation and detoxification in water environments.
Toxicology: Investigating its toxic effects on aquatic organisms and potential hepatotoxicity in mammals.
Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.
Mécanisme D'action
The mechanism by which 6PPD-quinonoic Acid exerts its toxic effects involves the formation of reactive oxygen species and subsequent oxidative stress . The compound targets cellular components, leading to cellular damage and apoptosis . Key molecular pathways involved include the activation of oxidative stress response pathways and disruption of mitochondrial function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenylguanidine: Another tire rubber additive with similar environmental concerns.
Benzothiazoles: Compounds used in rubber manufacturing with potential environmental toxicity.
Uniqueness
6PPD-quinonoic Acid is unique due to its high toxicity to specific aquatic species and its stability in water environments . Its formation from a widely used tire additive makes it a significant environmental pollutant .
Propriétés
Formule moléculaire |
C19H22N2O4 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-anilino-2-hydroxy-6-(4-methylpentan-2-ylimino)-5-oxocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C19H22N2O4/c1-11(2)9-12(3)20-17-15(22)10-14(18(23)16(17)19(24)25)21-13-7-5-4-6-8-13/h4-8,10-12,21,23H,9H2,1-3H3,(H,24,25) |
Clé InChI |
LZKIOLOSCSYSGS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)N=C1C(=O)C=C(C(=C1C(=O)O)O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


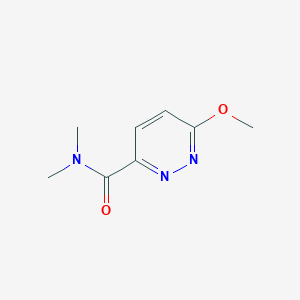

![Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl](/img/structure/B13855690.png)
![1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid](/img/structure/B13855696.png)
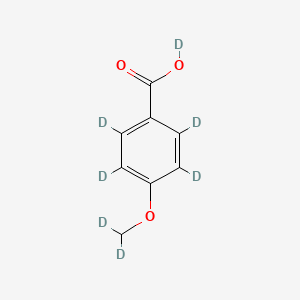
![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13855705.png)

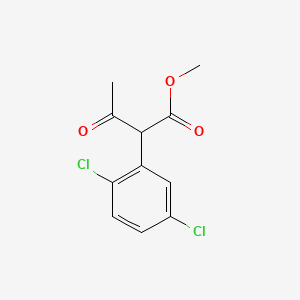
![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)
![(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid](/img/structure/B13855715.png)

